(3-Bromo-2,4-dimethoxyphenyl)methanol
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Description
Scientific Research Applications
Selective O-Demethylation and Bromination
Selective O-demethylation during the bromination of dimethoxyphenyl derivatives has been studied, leading to the synthesis of nine new bromophenol products. This research underscores the compound's utility in organic synthesis, particularly in the generation of brominated phenols through selective demethylation processes (Çetinkaya et al., 2011).
Inhibitory Properties on Carbonic Anhydrase
Bromophenol derivatives, synthesized from dimethoxyphenyl methanone, exhibit inhibitory effects on human carbonic anhydrase II (hCA II), an enzyme involved in various physiological processes. These findings suggest potential applications in designing inhibitors for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Total Synthesis of Biologically Active Compounds
The total synthesis of biologically active, naturally occurring bromophenol derivatives starting from (3-bromo-4,5-dimethoxyphenyl)methanol showcases its utility in synthesizing complex molecules with potential biological activities. This research highlights the compound's role in producing molecules with pharmaceutical relevance (Akbaba et al., 2010).
Properties
IUPAC Name |
(3-bromo-2,4-dimethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-4,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQOSSSWQOKSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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